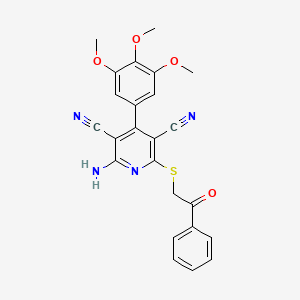
Benzo(h)naphtho(2,1,8-def)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(h)naphtho(2,1,8-def)quinoline: is a polycyclic aromatic compound with the molecular formula C19H11N . It is known for its complex structure, which includes fused benzene and quinoline rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(h)naphtho(2,1,8-def)quinoline typically involves cyclization reactions. One common method is the cyclization of 12-(o-chlorophenyl)benz[a]acridine with sodium hydroxide, which results in the formation of 10-azadibenzo[a,l]pyrene, a derivative of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo(h)naphtho(2,1,8-def)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while substitution reactions may yield halogenated compounds.
Scientific Research Applications
Chemistry: Benzo(h)naphtho(2,1,8-def)quinoline is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying DNA intercalation and protein binding.
Medicine: The compound’s potential antitumor activity is of interest in medicinal chemistry. It has been investigated for its ability to inhibit NF-κB, a protein complex involved in inflammatory responses and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its polycyclic aromatic structure contributes to the stability and color properties of these materials .
Mechanism of Action
The mechanism of action of Benzo(h)naphtho(2,1,8-def)quinoline involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Additionally, its ability to inhibit NF-κB suggests that it may interfere with signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Naphtho(2,1,8-def)quinoline: This compound has a similar structure but lacks the additional benzene ring present in Benzo(h)naphtho(2,1,8-def)quinoline.
1-Azapyrene: Another related compound with a similar polycyclic aromatic structure.
Uniqueness: this compound is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties
Properties
CAS No. |
82617-26-3 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
9-azapentacyclo[10.6.2.02,7.08,20.015,19]icosa-1(18),2,4,6,8,10,12(20),13,15(19),16-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-16-14(5-1)15-7-3-4-12-8-9-13-10-11-20-19(16)18(13)17(12)15/h1-11H |
InChI Key |
SLOVSGKXWVOCHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CN=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5,6,7,8,9,10-Decahydro-5,9-methanobenzo[8]annulen-11-amine](/img/structure/B14145945.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
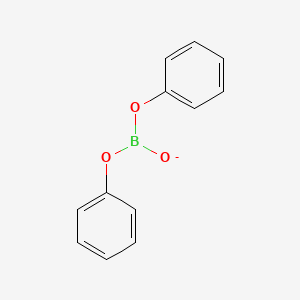
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
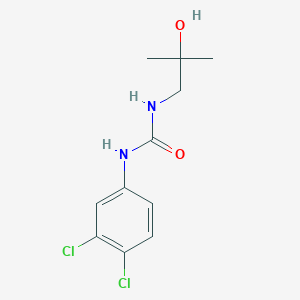
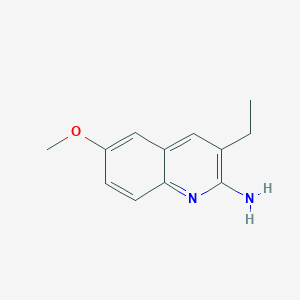
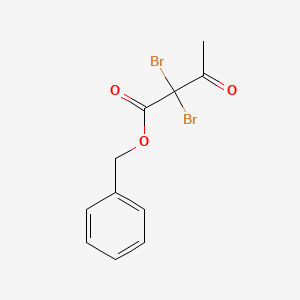
![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)
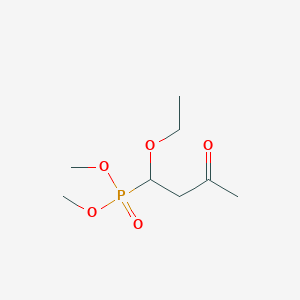
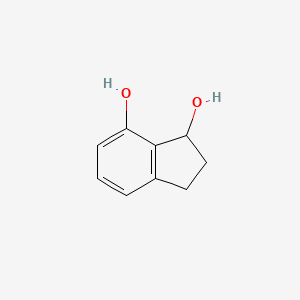
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
